molecular formula C14H13N3O4S B2675611 6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706194-50-4

6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2675611
M. Wt: 319.34
InChI Key: SQRCQFLYAQVLKA-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dihydrobenzo[b][1,4]dioxin moiety, which is a type of dioxin. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs).


Chemical Reactions Analysis

Pyrimidine derivatives are involved in a wide range of chemical reactions, largely due to the reactivity of the nitrogen atoms in the ring. The dihydrobenzo[b][1,4]dioxin moiety may also participate in reactions, particularly those involving the oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the sulfonyl group might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Antitumor Evaluation

A study on the synthesis and antitumor evaluation of certain 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides structurally related to sulfenosine, sulfinosine, and sulfonosine demonstrated that these compounds were prepared and evaluated for their antileukemic activity in mice. Despite none of the nucleosides exhibiting biologically significant activity, antileukemic activity appeared to be influenced by structural modifications in the base and carbohydrate moieties of sulfenosine and sulfinosine (Ramasamy et al., 1990).

Cytotoxic Effects Against Cancer Cell Lines

New pyrrolo[2,3-d]Pyrimidines with heteroaryl substitution at the 5th position through a sulfur linker were synthesized, incorporating pharmacophoric moieties like benzimidazole and benzothiazole. The cytotoxic effect of all compounds was carried out on HCT116 colon cancer cell lines, with certain compounds demonstrating potent cytotoxicity (Tangeda & Garlapati, 2010).

Antifungal Activity of Pyrrole and Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of several sulfonamides containing pyrroles and pyrrolo[2,3-d] pyrimidines showed remarkable antifungal activity compared with the standard fungicide mycostatine. This indicates the potential of these compounds for development into antifungal agents (El-Gaby et al., 2002).

Antioxidant Activity Evaluation

A study on the design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives as significant antioxidants explored their potential activities as inhibitors. The pharmacological assay for antioxidant activity of the yielded indole-based heterocycles was tested, with certain candidates showing higher antioxidant activity than ascorbic acid, highlighting their potential as superior antioxidant lead compounds in the future (Aziz et al., 2021).

Future Directions

The study of pyrimidine derivatives and dioxin compounds is an active area of research, with potential applications in medicinal chemistry and environmental science . Further studies could explore the properties and potential uses of this compound.

properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c18-22(19,17-7-10-6-15-9-16-12(10)8-17)11-1-2-13-14(5-11)21-4-3-20-13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRCQFLYAQVLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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